((1R,3AS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Oxobetulin Acetate is synthesized from betulin through a series of chemical reactions. The primary steps involve the oxidation of betulin to form 3-oxobetulin, followed by acetylation to yield 3-Oxobetulin Acetate. The reaction conditions typically involve the use of oxidizing agents and acetic anhydride in the presence of a catalyst .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of 3-Oxobetulin Acetate on a larger scale would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Oxobetulin Acetate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Formation of reduced triterpenoids.
Substitution: Introduction of different functional groups at specific positions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions
Major Products:
Scientific Research Applications
3-Oxobetulin Acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other triterpenoid derivatives.
Biology: Studied for its effects on cellular processes and pathways.
Medicine: Investigated for its anti-cancer, anti-viral, and anti-inflammatory properties. .
Industry: Potential applications in the development of pharmaceuticals and therapeutic agents
Mechanism of Action
The exact mechanism of action of 3-Oxobetulin Acetate is not fully understood. it is believed to exert its effects by inhibiting key enzymes and pathways involved in cholesterol biosynthesis and cellular proliferation. This inhibition leads to reduced cell growth and increased apoptosis in cancer cells. Additionally, it interferes with viral replication by targeting specific viral proteins and pathways .
Comparison with Similar Compounds
Betulin: The parent compound from which 3-Oxobetulin Acetate is derived.
Betulinic Acid: Another derivative of betulin with similar anti-cancer and anti-viral properties.
Betulinic Aldehyde: A related compound with distinct biological activities
Uniqueness: 3-Oxobetulin Acetate stands out due to its unique combination of acetylation and oxidation, which enhances its biological activity and specificity. Its ability to inhibit a broad range of cancer cell lines and viral pathogens makes it a valuable compound for further research and development .
Properties
IUPAC Name |
[(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-3a-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O3/c1-20(2)22-11-16-32(19-35-21(3)33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(34)28(4,5)24(29)12-15-31(25,30)8/h22-25,27H,1,9-19H2,2-8H3/t22-,23+,24-,25+,27+,29-,30+,31+,32+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONAXQKGWYDUTG-MOFGVCBJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)COC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)COC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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